Vitetrifolin D

Description

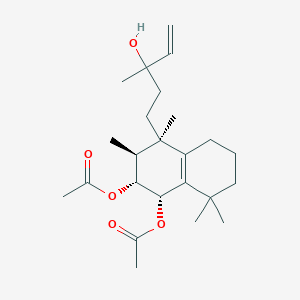

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H38O5 |

|---|---|

Molecular Weight |

406.6 g/mol |

IUPAC Name |

[(1S,2R,3S,4R)-1-acetyloxy-4-(3-hydroxy-3-methylpent-4-enyl)-3,4,8,8-tetramethyl-1,2,3,5,6,7-hexahydronaphthalen-2-yl] acetate |

InChI |

InChI=1S/C24H38O5/c1-9-23(7,27)13-14-24(8)15(2)20(28-16(3)25)21(29-17(4)26)19-18(24)11-10-12-22(19,5)6/h9,15,20-21,27H,1,10-14H2,2-8H3/t15-,20-,21+,23?,24-/m1/s1 |

InChI Key |

JSGVRMXIAILPPO-FWPWNEHFSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C2=C([C@]1(C)CCC(C)(C=C)O)CCCC2(C)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(C2=C(C1(C)CCC(C)(C=C)O)CCCC2(C)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

X-ray Crystallography for Absolute Configuration Determination

The absolute configuration of Vitetrifolin D has been definitively established as (1S, 2R, 3S, 4R) through the use of X-ray crystallography. This technique provides a detailed three-dimensional picture of the molecule, confirming the spatial arrangement of its atoms and stereocenters. The quality of the single crystal obtained is crucial for the success of this analysis. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection for Purity

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a standard method for assessing the purity of isolated this compound. This technique separates the compound from any impurities, and the PDA detector provides spectral information that helps confirm the identity and purity of the analyte. A purity of over 99.5% for this compound has been determined using HPLC with UV-diode array detection (UV-DAD) and NMR spectroscopy. mdpi.comresearchgate.net HPLC-based activity profiling has also been employed to correlate specific compounds in an extract with biological activity. nih.gov

Interactive Table: HPLC Purity Assessment of this compound

| Parameter | Value |

| Purity | >99.5% |

| Detection Method | HPLC-UV-DAD |

| Reference | mdpi.comresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment

Ultra-Performance Liquid Chromatography (UPLC) offers a more rapid and higher-resolution method for the analysis and purity assessment of this compound compared to conventional HPLC. science.govscience.gov A validated UPLC-DAD method has been developed for the simultaneous determination of various phytochemicals in Vitex agnus-castus, including this compound. science.govebi.ac.ukresearchgate.net This method demonstrated good specificity, accuracy, and precision for quantifying the compound within a concentration range of 12.4-1000.0 μg/mL. researchgate.netscience.govscience.gov UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-qTOF-MS) has also been utilized for the comprehensive metabolomic profiling of Vitex agnus-castus fruit extracts, enabling the tentative identification of numerous compounds, including this compound. cu.edu.eg

Interactive Table: UPLC Method Validation for this compound

| Validation Parameter | Result |

| Concentration Range | 12.4-1000.0 μg/mL |

| Intra-day Variation (RSD) | <3.9% |

| Inter-day Variation (RSD) | <6.4% |

| Reference | researchgate.netscience.gov |

Elemental Analysis for Novel Derivatives

While specific reports on the elemental analysis of novel this compound derivatives are not extensively detailed in the provided context, the structural elucidation of related novel compounds and metabolites often involves determining their molecular formula. thieme-connect.commdpi.com This is typically achieved through high-resolution mass spectrometry (HR-MS), which provides the elemental composition of the molecule. thieme-connect.commdpi.com For instance, in the study of this compound metabolism, HR-MS was used to deduce the elemental formulas of its metabolites. mdpi.com

Stereochemical Considerations and Unresolved Stereochemistry

This compound possesses several stereocenters, and while the relative stereochemistry at the core ring system (C6, C7, C8, and C9) has been assigned as rel-6S, 7R, 8S, 9R through NMR studies, the stereochemistry at position C13 in the side chain has remained undetermined in some studies. nih.govoup.comoup.comnih.gov The synthesis of this compound analogs has sometimes resulted in a mixture of diastereomers at this position, which can be challenging to separate. oup.comoup.com The absolute configuration of the core structure has been established by X-ray crystallography. However, for some related, newly isolated diterpenoids from Vitex species, the absolute configuration was determined by comparing their electronic circular dichroism (ECD) data with calculations. researchgate.net The complexity of these stereochemical features is believed to be a significant contributor to the compound's biological activities.

Biosynthesis of Vitetrifolin D

Precursor Pathways of Diterpenoid Biosynthesis in Plants

The journey to Vitetrifolin D begins with the universal five-carbon building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). tandfonline.com Plants employ two distinct and spatially separated pathways to synthesize these fundamental precursors. ethz.chwikipedia.orgwikipedia.org

Mevalonate (B85504) (MVA) Pathway

Located in the cytosol, the mevalonate (MVA) pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). tandfonline.com This intermediate is then reduced to mevalonate, a rate-limiting step catalyzed by HMG-CoA reductase. biorxiv.org Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. tandfonline.com The MVA pathway is primarily responsible for producing precursors for sesquiterpenes, triterpenes, sterols, and brassinosteroids. frontiersin.org While generally associated with cytosolic compounds, there is evidence of cross-talk and exchange of intermediates between the MVA and MEP pathways. oup.comnih.gov

Methylerythritol Phosphate (B84403) (MEP) Pathway

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, operates within the plastids. wikipedia.orgfrontiersin.org It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). oup.com A series of enzymatic reactions then convert DXP into MEP and ultimately to a mixture of IPP and DMAPP. tandfonline.comoup.com The MEP pathway is the primary source of precursors for monoterpenes, diterpenes (including the backbone of this compound), carotenoids, and the phytol (B49457) tail of chlorophyll. biorxiv.orgfrontiersin.org

Enzymatic Machinery Involved in Biosynthesis

The construction of the complex diterpenoid skeleton of this compound from the basic C5 units is orchestrated by a series of specialized enzymes, primarily diterpene synthases and cytochrome P450 monooxygenases.

Diterpene Synthases (diTPSs)

Diterpene synthases are the key enzymes that catalyze the cyclization of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), into the diverse array of diterpene scaffolds. biorxiv.orgcjnmcpu.com In the biosynthesis of labdane-related diterpenoids like this compound, a two-step process involving two distinct classes of diTPSs is common. nih.govnih.gov

Class II diTPSs initiate the process by protonating the terminal olefin of GGPP, leading to a bicyclic diphosphate (B83284) intermediate, such as copalyl diphosphate (CPP). researchgate.net Several class II diTPSs have been identified in the Vitex genus, setting the stage for the formation of various diterpene backbones. nih.govresearchgate.net

Class I diTPSs then take over, cleaving the diphosphate group and facilitating further cyclization and rearrangement reactions to generate the final diterpene hydrocarbon skeleton. nih.govnih.gov The combination of different class II and class I diTPSs contributes significantly to the structural diversity of diterpenoids found in Vitex species. nih.gov

Cytochrome P450 Monooxygenases (CYPs)

Following the formation of the basic hydrocarbon skeleton by diTPSs, cytochrome P450 monooxygenases (CYPs) introduce functional groups, such as hydroxyl groups, which dramatically increases the chemical diversity and biological activity of the diterpenoids. biorxiv.orgresearchgate.netacs.org These heme-containing enzymes are crucial for the oxidative modifications that are characteristic of many bioactive natural products. researchgate.net In the context of this compound biosynthesis, CYPs are responsible for the hydroxylation and subsequent modifications of the labdane (B1241275) scaffold, leading to the final structure. Research on Vitex agnus-castus has identified specific CYPs that catalyze hydroxylation at key positions on the diterpene backbone, which are essential steps toward the biosynthesis of complex diterpenoids. nih.govnih.gov

Proposed Biosynthetic Steps and Intermediates

While the complete biosynthetic pathway of this compound has not been fully elucidated, based on the known chemistry of labdane-related diterpenoids and enzymatic studies in Vitex species, a plausible sequence of events can be proposed.

The biosynthesis likely commences with the cyclization of GGPP, a product of the MEP pathway, by a class II diTPS to form a labdadienyl/copalyl pyrophosphate intermediate. This is followed by the action of a class I diTPS to generate the core labdane skeleton. Subsequent modifications, including a series of oxidation and acetylation reactions, are likely catalyzed by CYPs and other enzymes. One proposed intermediate is labda-13-en-8-ol. The final steps would involve skeletal rearrangements through hydride shifts and sequential oxidation and acetylation to yield the characteristic structure of this compound. The presence of various hydroxylated and acetylated diterpenoids in Vitex species supports the role of a series of tailoring enzymes in the terminal steps of biosynthesis. nih.gov

Cyclization of Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of all labdane-related diterpenoids commences with the C20 isoprenoid precursor, Geranylgeranyl Pyrophosphate (GGPP). cjnmcpu.comfrontiersin.org This linear molecule is transformed into a bicyclic structure through a protonation-initiated cyclization, a defining step in this biosynthetic pathway. nih.gov

This crucial cyclization is catalyzed by a family of enzymes known as diterpene synthases (diTPSs), specifically Class II diTPSs. mdpi.complos.org These enzymes protonate a double bond in the GGPP molecule, initiating a cascade of carbon-carbon bond formations that result in a bicyclic intermediate, typically a labdadienyl/copalyl diphosphate (CPP). frontiersin.orgnih.gov This reaction establishes the fundamental decalin ring system (two fused cyclohexane (B81311) rings) of the labdane skeleton. mdpi.com

While the general mechanism involves forming a CPP intermediate, the specific pathway to this compound, a halimane-type diterpenoid, is proposed to proceed through the cyclization of GGPP to form an intermediate such as labda-13-en-8-ol. The initial bicyclization mediated by the Class II diTPS leaves the diphosphate group from GGPP intact, which is then utilized by Class I diTPSs. nih.gov These Class I enzymes catalyze ionization-initiated cyclization and rearrangement reactions, further diversifying the molecular scaffold. nih.govplos.org

| Enzyme Class | Function in Diterpenoid Biosynthesis | Precursor/Substrate | Product |

| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Synthesizes the C20 precursor for diterpenes. cjnmcpu.com | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) | Geranylgeranyl Pyrophosphate (GGPP) |

| Class II Diterpene Synthase (diTPS) | Catalyzes protonation-initiated bicyclization. plos.org | Geranylgeranyl Pyrophosphate (GGPP) | Copalyl Diphosphate (CPP) intermediate |

| Class I Diterpene Synthase (diTPS) | Catalyzes ionization-initiated cyclization/rearrangement. nih.gov | Copalyl Diphosphate (CPP) intermediate | Diverse diterpene scaffolds |

Oxidative Modifications and Rearrangements

Following the initial cyclization, the basic labdane scaffold undergoes significant structural changes to yield the halimane skeleton of this compound. This transformation involves skeletal rearrangements via hydride shifts and a series of oxidative modifications.

The rearrangement from a labdane to a halimane skeleton is a key step that distinguishes this subclass of diterpenoids. researchgate.net These rearrangements are often complex and can be facilitated by the carbocation intermediates generated during Class I diTPS catalysis. frontiersin.org

Subsequent to the formation of the core skeleton, extensive oxidative modifications occur. These reactions are primarily catalyzed by Cytochrome P450 monooxygenases (CYPs or P450s). mdpi.comresearchgate.net These enzymes are renowned for their ability to introduce oxygen-containing functional groups, such as hydroxyls, onto the diterpene backbone. nih.govmdpi.com In the proposed biosynthesis of this compound, these modifications include sequential oxidation and acetylation steps that decorate the molecule and contribute to its final structure and chemical properties. The catalytic promiscuity and regio- and stereo-selectivity of different P450 enzymes are major contributors to the vast structural diversity seen in labdane-related diterpenoids. plos.orgresearchgate.net

Formation of Lactone and Furan (B31954) Rings

A defining structural feature of this compound is the presence of a furan ring in its side chain. The formation of such heterocyclic rings represents a later stage in the biosynthetic pathway, typically following the establishment of the core carbocyclic skeleton and initial oxidative modifications. researchgate.net

The biosynthesis of furan and lactone rings in labdane-related diterpenoids is often catalyzed by specific cytochrome P450 enzymes. nih.govbiorxiv.orgosti.gov Research on related compounds from the Vitex genus and the broader Lamiaceae family has identified the CYP76BK subfamily of P450s as key players in this process. researchgate.netnih.gov For instance, the enzyme VacCYP76BK1 from Vitex agnus-castus has been shown to catalyze the oxidative cyclization of a suitable precursor to form a furan ring. researchgate.netbiorxiv.org

The proposed mechanism for furan ring formation involves the hydroxylation of the side chain, creating a diol or triol intermediate. researchgate.net This intermediate can then undergo further oxidation to an aldehyde. Dehydration of the tautomeric enol form of this aldehyde intermediate leads to the formation of the stable furan ring. researchgate.net While the specific enzymes in the this compound pathway are yet to be fully characterized, this model provides a chemically plausible route to the furan moiety observed in the final molecule. researchgate.netnih.gov

Chemical Synthesis and Analogues

Challenges in Total Synthesis and Semisynthesis of Vitetrifolins

Despite the recognized biological activities of vitetrifolins, their total or semi-synthesis has not yet been accomplished. oup.comoup.com The primary obstacle lies in the intricate and specific stereochemistry of their core structure. While semi-synthetic routes have been developed for some related ent-halimane-type diterpenoids using starting materials like ent-halimic acid, the specific 8-epi-halim-5(10)-ene derivatives needed for Vitetrifolin synthesis are not available in sufficient quantities from natural sources to serve as viable precursors. oup.com This supply issue makes a full or partial synthesis from simpler molecules a necessary, albeit challenging, goal.

The principal reason that the synthesis of vitetrifolins remains an unsolved problem is the difficulty in the stereoselective construction of their characteristic 8-epi-halim-5(10)-ene skeleton. oup.comoup.com This framework is a type of halimane diterpenoid, which is biogenetically positioned between labdane (B1241275) and clerodane diterpenes. researchgate.netmdpi.com The formation of this skeleton involves a complex cascade of reactions, including two head-to-tail cyclizations and a series of 1,2-hydride and methyl group migrations (Wagner-Meerwein rearrangements). uva.es

Controlling the stereochemical outcome of these intricate rearrangements in a laboratory setting is exceptionally challenging. For instance, attempts to mimic this natural cascade using a Lewis acid catalyst on an epoxy-farnesyl substrate resulted in an equimolecular mixture of C-8 epimers, demonstrating a lack of the precise stereocontrol needed to selectively form the epi-halimane structure. uva.es Achieving the specific spatial arrangement of the atoms as found in Vitetrifolin D requires a level of stereoselectivity that has so far proven elusive.

Synthetic Strategies for this compound and its Analogues

Given the significant challenges in synthesizing the natural this compound molecule, research efforts have also focused on creating structurally simplified analogues. oup.com The goal of this approach is to design a molecule that is easier to synthesize while retaining the key structural features believed to be essential for its biological activity, such as the side chain containing terminal alkene and tertiary alcohol groups. oup.comoup.com

A notable achievement in this area is the development of a six-step synthesis for a tetralone-based this compound analog. oup.comresearchgate.net This strategy increases synthetic accessibility by replacing the complex saturated A-ring of the natural product with a more stable and readily available benzene (B151609) ring. oup.comoup.com The synthesis commences from the commercially available precursor, 2-methyl-1-tetralone (B119441). oup.com

The synthesis of this analog, which was found to mimic this compound in its ability to inhibit the phorbol (B1677699) ester-induced epithelial-mesenchymal transition (EMT), provides a tangible platform for future biological studies on vitetrifolins. oup.comresearchgate.net

The key steps of this multi-step synthesis are outlined below.

| Step | Intermediate/Product | Key Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Aldehyde (2) | CH₂I₂, MeLi | Meinwald-type 1,2-H migration following epoxide formation. | oup.com |

| 2 | Ketone (3) | Iodomethane, Potassium tert-butoxide | α-methylation to form a quaternary carbon center. | oup.com |

| 3 | Enone (4) | Acetone (B3395972), NaOMe in MeOH | Aldol condensation to build the side chain framework. | oup.comoup.com |

| 4 | Saturated Ketone (5) | H₂, 10% Pd/C | Hydrogenation of the carbon-carbon double bond. | oup.comoup.com |

| 5 | Final Analog (1) | Vinyl magnesium bromide in THF | Addition of the terminal vinyl group to form the tertiary alcohol. | oup.com |

Catalyst selection is crucial for optimizing synthetic reactions. In the reported six-step synthesis of the this compound analog, a palladium on carbon (10% Pd/C) catalyst was used for the hydrogenation of the enone intermediate (4) to the saturated ketone (5). oup.comoup.com While this catalyst proved effective for the transformation, detailed studies screening a range of different catalysts to potentially improve the yield or reaction conditions for this specific step have not been reported. In other related research, the catalyst Erbium triflate (Er(OTf)₃) was identified as being highly efficient for promoting certain cyclization reactions, highlighting the importance of catalyst screening in complex syntheses. science.gov

Yield Optimization Strategies in Laboratory-Scale Synthesis

Temperature Gradient Control

Design and Synthesis of Simplified Structural Analogues

To facilitate biological studies and overcome the low isolation yield of this compound, researchers have designed and synthesized simplified structural analogues. oup.comoup.comnih.gov This approach also aids in identifying the key structural features responsible for its biological activity. oup.com

A notable strategy involves the structural simplification of the this compound molecule by replacing its saturated A-ring with a benzene ring. oup.comoup.comnih.govresearchgate.net This led to the creation of a tetralone-based analogue. The synthesis was accomplished in six steps starting from the commercially available compound 2-methyl-1-tetralone. oup.comoup.comnih.gov The key synthetic steps included an Aldol condensation to form the bicyclic core, followed by acetylation and a tandem oxidation/cyclization to establish the halimane-like skeleton. This structural simplification makes the analogue more synthetically accessible, which is advantageous for further biological investigation. oup.com

The synthesized tetralone-based analogue was evaluated to determine if it retained the biological functions of the parent compound, this compound. oup.comoup.com The primary activities assessed were its ability to inhibit the epithelial-mesenchymal transition (EMT) and its cytotoxicity in HHUA human endometrial cells. oup.com EMT is a cellular process implicated in cancer metastasis and endometriosis. oup.com

The key findings from the biological evaluation are:

EMT-Inhibitory Activity : The tetralone-based analogue was found to suppress the phorbol ester-induced EMT in HHUA cells, an activity it shares with the natural this compound. oup.comoup.comnih.gov this compound, at concentrations of 3-9 μM, was previously shown to suppress the phorbol ester-induced decrease in E-cadherin, a key event in EMT. oup.comoup.com

Cytotoxicity : The analogue exhibited cytotoxicity against HHUA endometrial cells with an IC₅₀ value of 6.3 μM. oup.com It was estimated to be several times more cytotoxic than this compound, which showed 58% cell viability at a concentration of 9 μM under similar assay conditions. oup.com

The following table summarizes the comparative biological activity.

| Compound | Biological Assay | Cell Line | Key Result | Reference |

| This compound | EMT Inhibition | HHUA | Suppressed phorbol ester-induced decrease in E-cadherin at 3-9 μM | oup.comoup.com |

| Tetralone-based Analogue | EMT Inhibition | HHUA | Suppressed phorbol ester-induced EMT | oup.comoup.comnih.gov |

| This compound | Cytotoxicity | HHUA | 58% cell viability at 9 μM | oup.com |

| Tetralone-based Analogue | Cytotoxicity | HHUA | IC₅₀ = 6.3 μM | oup.com |

Tetralone-Based Analogues

Structure-Activity Relationship (SAR) Studies via Analogues

Structure-activity relationship (SAR) studies are fundamental to drug discovery, exploring how chemical structure modifications affect biological activity. acs.org The development of the tetralone-based analogue provided crucial insights into the SAR of this compound. oup.comoup.com

The fact that the simplified analogue, where the A-ring was replaced with a benzene ring, retained a comparable EMT-inhibitory activity suggests that the specific structure of the A-ring is not essential for this particular biological function. oup.com This finding implies that the unique biological properties of different halimane-type diterpenoids may be more attributable to the functional groups on the B-ring and the side chain. oup.com This tetralone-based structural simplification strategy is therefore considered a valuable approach for studying not only vitetrifolins but also other halimane-type diterpenoids to probe their SAR. oup.comoup.comnih.govresearchgate.net These studies help pinpoint the key structural features that influence potency and selectivity, guiding the optimization of lead compounds. nih.gov

Biological Activity and Molecular Mechanisms Preclinical and in Vitro Focus

In Vitro Cytotoxic Activity Against Cancer Cell Lines

The cytotoxic potential of Vitetrifolin D against various cancer cell lines has been a subject of scientific investigation, with several studies demonstrating its ability to inhibit cell proliferation. These studies primarily utilize in vitro models to assess the compound's direct effects on cancer cells.

One study reported that this compound, along with other labdane-type diterpenes isolated from Vitex trifolia L., exhibited anti-proliferative effects on mouse mammary tumor virus-immortalized mouse fibroblast (tsFT210) and human chronic myelogenous leukemia (K562) cells. capes.gov.brnih.gov The inhibitory effects were confirmed through MTT assays, which are designed to measure cell proliferation. capes.gov.brnih.gov At higher concentrations, this compound was also observed to induce apoptosis, or programmed cell death, in both tsFT210 and K562 cell lines. capes.gov.brnih.gov

Further research has indicated the activity of this compound and related compounds against other cancer cell lines. For instance, compounds isolated from the fruits of Vitex trifolia L., including this compound, have shown inhibitory effects on the proliferation of HeLa (human cervical cancer) cells, with IC₅₀ values in the micromolar range. researchgate.netnih.govthieme-connect.com Additionally, a study on an analog of this compound noted its cytotoxicity against HHUA endometrial cells and made a comparative estimation of this compound's own cytotoxic potential against this cell line. oup.com

The following table summarizes the reported in vitro cytotoxic activities of this compound against various cancer cell lines.

Interactive Data Table: In Vitro Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| tsFT210 | Mouse Fibroblast | Not explicitly stated, but activity confirmed | capes.gov.brnih.gov |

| K562 | Chronic Myelogenous Leukemia | 15.7-79.8 (range for multiple compounds including this compound) | researchgate.net |

| HeLa | Cervical Cancer | 4-28 (range for multiple compounds including this compound) | researchgate.netnih.govthieme-connect.com |

| HHUA | Endometrial Cancer | Estimated to be less cytotoxic than an analog with an IC₅₀ of 6.3 µM | oup.comoup.com |

The evaluation of this compound's cytotoxic activity relies on established in vitro assay methodologies. The most frequently cited method in the available literature for this compound is the MTT assay. capes.gov.brnih.govnih.gov

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. ebi.ac.uk In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. ebi.ac.uk The amount of formazan produced is directly proportional to the number of living cells, and it can be solubilized and quantified by measuring the absorbance at a specific wavelength. ebi.ac.uk This allows for the determination of cell viability after exposure to a test compound like this compound. ebi.ac.uk

Another widely used method for cytotoxicity screening is the Sulforhodamine B (SRB) assay . nih.gov The SRB assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid. nih.gov Since the amount of bound dye is proportional to the total cellular protein mass, it provides an estimation of cell number. nih.govrasayanjournal.co.in The SRB assay offers advantages such as being independent of cell metabolic activity and having good correlation with the MTT assay, though sometimes yielding slightly higher IC₅₀ values. nih.gov

Both assays are typically performed in multi-well plates, making them suitable for high-throughput screening of potential anti-cancer compounds. ebi.ac.ukrasayanjournal.co.in

To quantify the cytotoxic potency of this compound, researchers perform dose-response experiments and analyze the resulting data. This involves exposing cancer cell lines to a range of concentrations of the compound and measuring the cellular response, typically cell viability. researchgate.net The data are then plotted with the concentration of the compound on the x-axis (often on a logarithmic scale) and the percentage of cell inhibition or viability on the y-axis, generating a sigmoidal dose-response curve. researchgate.net

From this curve, the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ value represents the concentration of an inhibitor (in this case, this compound) that is required to inhibit a specific biological or biochemical function by 50%. nih.govscience.gov A lower IC₅₀ value indicates a more potent compound, as a smaller amount is needed to achieve the 50% inhibition. nih.gov The determination of the IC₅₀ value is a critical step in assessing the potential of a compound as a therapeutic agent.

Non-linear regression analysis is the standard method used to fit the data to a sigmoidal model and accurately calculate the IC₅₀ value. researchgate.net This statistical approach allows for the precise characterization of the dose-response relationship. researchgate.net

The reliability and reproducibility of in vitro cytotoxicity data for compounds like this compound are highly dependent on the standardization of assay protocols and the rigorous implementation of controls. thieme-connect.com International standards, such as ISO 10993-5, provide guidelines for conducting these tests to ensure consistency and accuracy. thieme-connect.com

Key aspects of protocol standardization include:

Cell Culture Conditions: Maintaining consistent cell types, culture media, pH, temperature, and CO₂ levels is crucial, as variations can affect cell growth and drug sensitivity.

Test Duration: The incubation time of cells with the test compound must be standardized, as IC₅₀ values can be time-dependent.

Reagent Preparation and Handling: The concentration and purity of the compound, as well as the preparation of assay reagents, must be carefully controlled.

The implementation of proper controls is essential for validating the assay results: oup.com

Negative Control: These are untreated cells that represent 100% cell viability and provide a baseline for calculating the percentage of inhibition. oup.com

Positive Control: A known cytotoxic agent is used to ensure that the assay system is capable of detecting a cytotoxic response.

Vehicle Control: Since compounds like this compound are often dissolved in a solvent (e.g., DMSO) before being added to the cell culture, a vehicle control (cells treated with the solvent alone) is necessary to ensure that the solvent itself does not have a significant effect on cell viability. oup.com

By adhering to standardized protocols and including these controls, researchers can have greater confidence in the accuracy and comparability of the determined IC₅₀ values for this compound. thieme-connect.com

It is not uncommon to find variations in the reported IC₅₀ values for a specific compound across different studies. While specific discrepancies for this compound are not extensively documented in the provided search results, the general principles underlying such variations are well-established and applicable.

Cancer cell lines, even those with the same designation (e.g., HeLa), can exhibit significant genetic and phenotypic heterogeneity. researchgate.net This intra-line variability can arise from continuous evolution in culture, leading to different subpopulations with varying sensitivities to drugs. researchgate.net Factors such as differences in gene expression, receptor density, or signaling pathways can all contribute to divergent responses to a compound like this compound. Therefore, the specific strain or passage number of a cell line used in an assay can influence the resulting IC₅₀ value. researchgate.net

Slight differences in experimental protocols between laboratories can lead to significant variations in IC₅₀ values. For cytotoxicity assays, these variations can include:

Cell Seeding Density: The initial number of cells plated can affect growth rates and drug sensitivity.

Incubation Time: The duration of drug exposure can impact the observed cytotoxicity, with longer exposure times often resulting in lower IC₅₀ values.

Assay Reagents and Detection Methods: The choice between different viability assays (e.g., MTT vs. SRB) and variations in reagent concentrations or manufacturers can introduce variability. nih.gov

Data Analysis: Different methods of calculating the IC₅₀ from the dose-response curve can also yield slightly different results.

These factors highlight the importance of detailed reporting of experimental methods to allow for better comparison and interpretation of IC₅₀ data for this compound from different sources.

Resolution of Discrepancies in Reported IC₅₀ Values

Compound Solubility Considerations

The solubility of this compound is a critical factor in experimental design. It is reported to be soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972). biocrick.combiocrick.com For quantitative analysis using ultra-high-performance liquid chromatography-diode array detection (UHPLC-DAD), a concentration range of 12.4-1000.0 μg/mL has been utilized. biocrick.com In some experimental setups, solubility issues have been noted at concentrations above 60 µg/mL, which may necessitate warming and sonication to achieve dissolution. biocrick.comnih.gov

Induction of Apoptosis

This compound has been identified as an inducer of apoptosis, or programmed cell death, in several cancer cell lines. capes.gov.brnih.govebi.ac.uk Studies have shown that at higher concentrations, this compound and other related labdane-type diterpenes can dramatically induce apoptosis in both tsFT210 (mouse mammary carcinoma) and K562 (human myelogenous leukemia) cells. capes.gov.brnih.gov This pro-apoptotic activity is a key mechanism contributing to its anti-proliferative effects on cancer cells. nih.govebi.ac.uk The induction of apoptosis by this compound has been confirmed through methods such as the observation of internucleosomal DNA fragmentation by agarose-gel electrophoresis. nih.gov

Modulation of Inflammatory Responses

Suppression of Lipopolysaccharide-Induced Nitric Oxide Production

This compound has demonstrated the ability to modulate inflammatory pathways, notably by suppressing the production of nitric oxide (NO) induced by lipopolysaccharide (LPS). oup.comoup.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of inflammatory responses, leading to the production of mediators like NO by macrophages. nih.gov Research has shown that this compound can inhibit LPS-induced NO production in RAW264.7 macrophage cells. researchgate.net This anti-inflammatory effect is significant as excessive NO production is implicated in the pathophysiology of various inflammatory conditions.

Targeting Cellular Signaling Pathways

Inhibition of the Hedgehog Signaling Pathway

A significant area of research on this compound has been its inhibitory effect on the Hedgehog (Hh) signaling pathway. nih.govresearchgate.net The Hh pathway is crucial during embryonic development and is often aberrantly activated in various types of cancer, contributing to cell proliferation and survival. nih.govjst.go.jp this compound has been identified as a naturally occurring inhibitor of this pathway. nih.govresearchgate.net Its inhibitory action has been observed in cell-based assays, where it demonstrated cytotoxicity against cancer cell lines with dysregulated Hh signaling. ebi.ac.uknih.gov

GLI1 Transcriptional Inhibition

The inhibitory effect of this compound on the Hedgehog pathway is mediated, at least in part, through the targeting of the Glioma-associated oncogene family member 1 (GLI1) transcription factor. nih.govresearchgate.net GLI1 is a key downstream effector of the Hh pathway, and its activation leads to the transcription of target genes that promote cell growth, such as Patched-1 (PTCH1) and B-cell lymphoma 2 (BCL2). nih.govjst.go.jp

This compound has been shown to inhibit GLI1 transcriptional activity with a reported half-maximal inhibitory concentration (IC50) of 20.2 μM. nih.govresearchgate.net Mechanistically, it has been revealed through electrophoresis mobility shift assays that this compound disrupts the binding of GLI1 to its DNA binding domain. ebi.ac.uknih.gov This disruption prevents the transcription of Hh target genes, as evidenced by the decreased production of PTCH and BCL2 proteins following treatment with this compound. nih.govresearchgate.net This specific targeting of the GLI1-DNA interaction represents a key aspect of this compound's molecular action. nih.gov

| Compound/Activity | Cell Line(s) | Effect | IC50/Concentration | Reference(s) |

| Apoptosis Induction | tsFT210, K562 | Induces apoptosis at higher concentrations | Not specified | capes.gov.br, nih.gov |

| Nitric Oxide Production | RAW264.7 | Suppression of LPS-induced NO production | Not specified | oup.com, researchgate.net |

| Hedgehog Pathway Inhibition | HaCaT-GLI1-Luc, PANC-1, DU145 | Inhibition of GLI1 transcriptional activity | 20.2 μM | nih.gov, researchgate.net |

| GLI1-DNA Binding | Cell-free assay | Disruption of GLI1 binding to its DNA domain | Not specified | nih.gov |

Disruption of GLI1 Binding on its DNA Binding Domain

This compound has been identified as a naturally occurring inhibitor of the Hedgehog (Hh) signaling pathway, specifically targeting the glioma-associated oncogene (GLI1) transcription factor. nih.gov Research has demonstrated that this compound directly interferes with the formation of the GLI1-DNA complex. nih.govresearchgate.net An electrophoresis mobility shift assay (EMSA) revealed that this compound disrupted the binding of GLI1 to its specific DNA binding domain. nih.govresearchgate.netwaocp.comwaocp.com This action is significant as GLI1 is a crucial transcription factor that, upon binding to DNA, activates target genes responsible for cell proliferation and maintenance. researchgate.net

The inhibitory effect on GLI1-mediated transcription was quantified, with this compound showing an IC₅₀ value of 20.2 μM. nih.govresearchgate.net This disruption of GLI1 binding leads to the downstream inhibition of Hh-related protein production, such as Patched (PTCH) and B-cell lymphoma 2 (Bcl-2). nih.govwaocp.comresearchgate.net Notably, a structurally similar but inactive compound, epi-Sclareol, did not inhibit the formation of the GLI1-DNA complex, highlighting the specific nature of the interaction with this compound. nih.govresearchgate.net this compound is distinguished as the first reported natural product to inhibit the Hh pathway by preventing GLI1 from binding to its DNA target. nih.govresearchgate.net

Table 1: Inhibitory Activity of this compound on GLI1

Inhibition of Epithelial-Mesenchymal Transition (EMT)

This compound has been identified as an inhibitor of the epithelial-mesenchymal transition (EMT), a critical cellular process implicated in cancer progression and fibrosis. jst.go.jpresearchgate.net This activity was discovered through cell morphology-based screening in which this compound prevented the 12-O-Tetradecanoylphorbol 13-acetate (TPA)-induced transformation of HHUA endometrial cells from epithelial-like spheroids to scattered, spindle-shaped mesenchymal cells. jst.go.jpresearchgate.net EMT is characterized by the loss of epithelial cell characteristics, such as cell-cell junctions, and the acquisition of mesenchymal features, including enhanced motility. jst.go.jp The ability of this compound to inhibit this transition suggests its potential as a tool for studying pathologies driven by EMT, such as cancer and endometriosis. oup.comoup.com

A key event in the initiation of EMT is the downregulation of E-cadherin, a transmembrane protein essential for forming epithelial adherens junctions. jst.go.jpnih.gov Research using Western blotting analysis has shown that this compound effectively suppresses the TPA-induced downregulation of E-cadherin in HHUA endometrial cells. jst.go.jpresearchgate.netresearchgate.net In these experimental models, TPA, a protein kinase C activator, reduces the expression of E-cadherin, leading to a loss of cell-cell adhesion. jst.go.jp Pre-treatment with this compound at concentrations of 3 and 9 μM was shown to recover E-cadherin expression. jst.go.jp This specific action on an initial and crucial step of EMT underscores its targeted inhibitory effect. jst.go.jp The loss of E-cadherin is a trigger for EMT, which can result in increased cell invasion and metastasis. oup.comoup.com

Table 2: Effect of this compound on EMT Markers in TPA-Treated HHUA Cells

The inhibition of EMT by this compound holds significant relevance for research into cell invasion and metastasis. oup.comoup.com EMT is recognized as an initial step in cancer progression, enabling tumor cells to detach from the primary site, invade surrounding tissues, and metastasize to distant organs. jst.go.jp The loss of E-cadherin, which is directly countered by this compound, is a critical trigger for this process in models of cancer and endometriosis. oup.comoup.com By preventing E-cadherin downregulation, this compound helps maintain epithelial integrity and inhibits a key mechanism required for invasion. jst.go.jp Therefore, it serves as a valuable chemical probe in research models designed to study the molecular underpinnings of metastasis and to screen for compounds that can inhibit the loss of epithelial cell junctions. jst.go.jpoup.com

Impact on Vimentin/E-cadherin Ratio

Investigated Molecular Targets and Cellular Components

In vitro and preclinical studies have identified several key molecular targets and cellular components that are modulated by this compound.

GLI1 Transcription Factor: The most distinct molecular target identified is the GLI1 protein. nih.govresearchgate.net this compound physically disrupts the binding of the GLI1 zinc finger protein to its consensus sequence on DNA, thereby inhibiting its transcriptional activity. nih.govresearchgate.netwaocp.comwaocp.com

Hedgehog Signaling Pathway Components: As a consequence of inhibiting GLI1, this compound affects the expression of downstream target genes of the Hedgehog pathway. This includes the reduced production of the Patched (PTCH) receptor and the anti-apoptotic protein Bcl-2. nih.govwaocp.comresearchgate.net

E-cadherin: This epithelial cell adhesion molecule is a primary component affected by this compound in the context of EMT. jst.go.jp The compound specifically prevents its TPA-induced downregulation, thereby preserving the integrity of adherens junctions. jst.go.jpoup.comoup.com

Vimentin: While this compound does not directly suppress the expression of this mesenchymal intermediate filament protein, its influence on the vimentin/E-cadherin ratio is a key aspect of its bioactivity. jst.go.jpoup.comoup.com

Potential Upstream Regulators: Researchers have speculated on other potential targets based on its observed effects. One hypothesis is that this compound may inhibit the GLI1-Snail axis, as GLI1 is known to induce the expression of Snail, a transcription factor that represses E-cadherin. researchgate.net Another possibility is the inhibition of MEK/ERK-related proteins, as the MEK/ERK pathway can also be activated by TPA to induce E-cadherin downregulation. jst.go.jpresearchgate.net

These investigations have primarily been conducted in specific cell line models, including HHUA human endometrial cells jst.go.jpoup.comoup.com and cancer cell lines with aberrantly active Hedgehog signaling, such as PANC-1 (pancreatic) and DU145 (prostate). researchgate.net

Analytical and Bioanalytical Methodologies for Research Applications

Techniques for Detection and Quantification in Biological Matrices (In Vitro Metabolism Studies)

The qualitative analysis of Vitetrifolin D's biotransformation relies on powerful hyphenated analytical techniques capable of separating complex mixtures and providing detailed structural information.

The initial investigation into the metabolites of this compound is effectively conducted using High-Performance Liquid Chromatography coupled with a Diode Array Detector and a Quadrupole Time-of-Flight Mass Spectrometer (HPLC-DAD-QTOF-MS). mdpi.commdpi.com This system serves as a primary scouting experiment to detect and tentatively identify metabolites formed in in vitro cultures. thieme-connect.com

In a typical analysis, the parent compound this compound elutes at a specific retention time (e.g., 28.77 minutes), while its metabolites, which are generally more polar due to metabolic reactions, are expected to elute earlier. mdpi.com The QTOF-MS component provides high-resolution mass spectrometry (HR-MS) data, which is critical for determining the accurate mass and, consequently, the elemental composition of potential metabolites. nih.govresearchgate.net By applying metabolite identification software algorithms, researchers can screen the data for expected mass shifts corresponding to common metabolic reactions like hydroxylation, dehydrogenation, or conjugation. mdpi.com This approach led to the tentative identification of 27 different Phase I and Phase II metabolites of this compound from incubation broths with human liver cell fractions. mdpi.comnih.govresearchgate.netnih.gov

While HPLC-MS is powerful for detecting metabolites and suggesting their molecular formulas, it often falls short in providing unequivocal structural elucidation. nih.gov To overcome this limitation, HPLC coupled with Solid-Phase Extraction and Nuclear Magnetic Resonance (HPLC-SPE-NMR) is employed. mdpi.comnih.gov This hyphenated technique allows for the automated trapping of chromatographic peaks onto an SPE cartridge, which are then eluted into an NMR spectrometer for detailed structural analysis. mdpi.com

A key advantage of HPLC-SPE-NMR is that it circumvents the need for traditional, time-consuming preparative isolation of each metabolite, a significant benefit when working with the minute quantities produced in in vitro studies. mdpi.comnih.gov In the investigation of this compound, this method was successfully used to unambiguously confirm the chemical structures of nine Phase I metabolites that were previously only tentatively identified by mass spectrometry. mdpi.commdpi.comresearchgate.net The acquisition of both 1D and 2D NMR spectra provided the necessary data to determine the precise location of metabolic modifications on the parent molecule. researchgate.net

High-Resolution Mass Spectrometry (HR-MS) is the cornerstone technology for modern metabolite identification, typically integrated within an HPLC-QTOF-MS system. nih.govresearchgate.net Its ability to provide highly accurate mass measurements allows for the confident deduction of the elemental composition of a given metabolite. nih.govrug.nl

In the study of this compound, HR-MS was used to analyze the culture supernatants from liver microsomes. mdpi.com Researchers generated a forecast list of potential metabolite masses based on the structure of this compound and known biotransformation reactions. mdpi.com The HR-MS data was then mined to find chromatographic features that matched these predicted masses. mdpi.com This approach successfully flagged numerous potential oxidative and reductive modifications in Phase I and conjugation products in Phase II. thieme-connect.com However, while HR-MS can confirm a molecular formula, it cannot typically distinguish between structural isomers, highlighting the need for complementary techniques like NMR for complete characterization. nih.govnih.gov

High-Performance Liquid Chromatography coupled with Solid-Phase Extraction and Nuclear Magnetic Resonance (HPLC-SPE-NMR)

Monitoring of In Vitro Metabolism

The monitoring of this compound's metabolism in vitro is divided into two distinct stages: Phase I, which involves functionalization reactions, and Phase II, which involves conjugation reactions to increase water solubility for excretion. nih.gov

Phase I metabolism of this compound was investigated using human liver microsomes (HLM), which contain cytochrome P450 enzymes responsible for oxidative reactions. mdpi.comnih.gov The HPLC-DAD-QTOF-MS analysis of the HLM incubation supernatant revealed 22 distinct chromatographic peaks (designated M1–M22) that were tentatively classified as Phase I metabolites. mdpi.comnih.gov The primary metabolic transformations observed were oxidative modifications, including hydroxylation and dehydrogenation. thieme-connect.com

Subsequent analysis using HPLC-SPE-NMR enabled the definitive structural characterization of nine of these Phase I metabolites. mdpi.comresearchgate.net These confirmed structures reveal that metabolism occurs at several positions on the this compound molecule.

Table 1: Structurally Characterized Phase I Metabolites of this compound This table is based on data from in vitro studies using human liver microsomes and analyzed via HPLC-SPE-NMR. mdpi.comresearchgate.net

| Metabolite ID | Structural Modification |

|---|---|

| M5 | 15-OH-13(14)-dehydro-VD |

| M15 | 1-OH-VD |

| M16 | 2β-OH-VD |

| M17 | 11-OH-VD |

| M18 | 7-deacetyl-VD |

| M19 | 15,16-epoxy-VD |

| M20 | 6-deacetyl-VD |

| M21 | 7-deacetyl-1-OH-VD |

VD: this compound

Phase II metabolism was studied using human S9 cell fractions supplemented with cofactors necessary for glucuronidation (UGT) and sulfation (SULT). mdpi.comthieme-connect.com In the experiments designed to detect glucuronide conjugates (S9/UGT), five new metabolites (designated SM1–SM5) were observed, which were not present in the HLM-only incubations. mdpi.comnih.gov These were tentatively identified as Phase II glucuronidation products based on their mass spectrometric data. mdpi.comthieme-connect.com Notably, no sulfated metabolites were detected in the S9/SULT cell cultures. mdpi.comnih.gov The structures of the Phase II metabolites were not unequivocally confirmed by NMR, and their identification remains tentative. mdpi.com

Table 2: Tentatively Identified Phase II Metabolites of this compound This table is based on data from in vitro studies using human S9 cells/UGT and analyzed via HPLC-DAD-QTOF-MS. mdpi.comnih.gov

| Metabolite ID | Tentative Identification (based on MS data) |

|---|---|

| SM1 | Glucuronide of a dihydroxylated this compound metabolite |

| SM2 | Glucuronide of a hydroxylated this compound metabolite |

| SM3 | Glucuronide of a hydroxylated this compound metabolite |

| SM4 | Glucuronide of a this compound metabolite |

Application in Liver Cell Fractions and Microsomes

The investigation of this compound's metabolic fate is a critical area of research, primarily conducted using in vitro systems derived from liver cells. These studies utilize subcellular fractions, specifically liver microsomes and S9 fractions, to simulate and analyze the biotransformation processes that the compound would undergo in the body. mdpi.comthieme-connect.commdpi.com The primary goal of this research is to identify and structurally characterize the metabolites formed during Phase I and Phase II reactions. thieme-connect.com

Research has focused on employing advanced hyphenated analytical techniques to overcome the challenges associated with the limited availability of this compound and its metabolites. researchgate.netnih.gov A powerful combination of High-Performance Liquid Chromatography with Diode-Array Detection and Quadrupole Time-of-Flight Mass Spectrometry (HPLC-DAD-QTOF-MS) is used for the initial detection and tentative identification of metabolites from incubation broths. researchgate.netresearchgate.net For unequivocal structural confirmation, High-Performance Liquid Chromatography coupled with Solid-Phase Extraction and Nuclear Magnetic Resonance (HPLC-SPE-NMR) spectroscopy is utilized. thieme-connect.comnih.gov This combined approach allows for detailed structural elucidation of metabolites directly from the complex mixture without the need for preparative isolation, a significant advantage in metabolism studies. nih.govresearchgate.net

Studies have been performed using commercially available, standardized human liver microsomes (HLMs) and S9 cell fractions. thieme-connect.commdpi.com Phase I metabolism, which involves oxidative and reductive modifications, is typically investigated in human liver microsomes with cytochrome P450 enzymes. thieme-connect.com Phase II metabolism, involving conjugation reactions, is studied using S9-cells to observe processes like glucuronidation mediated by UDP-glucuronosyltransferase (UGT) and sulfation by sulfotransferase. thieme-connect.com

In one optimized experimental setup, incubating 100 µM of this compound with pooled female human liver microsomes for 24 hours led to the transformation of approximately 80% of the parent compound, yielding a stable pattern of Phase I metabolites. mdpi.com These analytical strategies have successfully enabled the characterization of numerous this compound metabolites, providing a foundational understanding for potential future in vivo experiments. thieme-connect.com

Table 1: Experimental Setup for In Vitro Metabolism Studies of this compound

| Biological System | Purpose | Key Analytical Techniques | Findings | Reference |

| Human Liver Microsomes (HLMs) | Investigation of Phase I Metabolism (Oxidative/Reductive Modifications) | HPLC-DAD-QTOF-MS, HPLC-SPE-NMR | Identification of oxidative modifications like hydroxylation and dehydrogenation. | thieme-connect.com |

| Human S9 Cells | Investigation of Phase II Metabolism (Conjugation Reactions) | HPLC-DAD-QTOF-MS | Identification of conjugation products with glucuronic acid. | thieme-connect.com |

| Pooled Female Human Liver Microsomes | Optimization of Incubation Conditions | HPLC-DAD-QTOF-MS | Optimal transformation achieved at 100 µM this compound for 24 hours. | mdpi.com |

Table 2: Summary of this compound Metabolites Identified in Liver Fraction Studies

| Metabolite Class | Number Identified (Tentative) | Number Identified (Structurally Confirmed) | Types of Modifications Observed | Reference |

| Phase I | 22 | 9 | Hydroxylation, Dehydrogenation, Oxidative and Reductive Modifications | thieme-connect.comresearchgate.netresearchgate.net |

| Phase II | 5 | Not Specified | Glucuronidation (Conjugation with glucuronic acid) | thieme-connect.com |

| Total | 27 | 9 | Oxidative, Reductive, and Conjugative Modifications | thieme-connect.comresearchgate.netresearchgate.net |

Future Research Directions and Unresolved Questions

Elucidation of Detailed Molecular Mechanisms of Action

While initial studies have identified several biological effects of Vitetrifolin D, the precise molecular pathways through which it exerts these actions require more profound investigation. Current research points to at least two distinct mechanisms.

One key area of activity is the inhibition of the epithelial-mesenchymal transition (EMT) . oup.com The EMT is a cellular process implicated in cancer metastasis and endometriosis. oup.com Research has shown that this compound can suppress the phorbol (B1677699) ester-induced downregulation of E-cadherin, a crucial protein for maintaining epithelial cell adhesion. oup.comjst.go.jp The loss of E-cadherin is a primary trigger for the EMT. oup.com By preventing this decrease, this compound helps maintain the epithelial phenotype and inhibits the transition to a more invasive mesenchymal state. oup.com

Another significant mechanism is the inhibition of key inflammatory and developmental signaling pathways. This compound has been found to block the activation of Nuclear Factor-kappa B (NF-κB) , a protein complex that controls the transcription of DNA and is critical in regulating inflammatory responses. tci-thaijo.org Specifically, it was shown to inhibit TNF-α-induced NF-κB activation in HEK 293 cells. tci-thaijo.org Furthermore, this compound acts as an inhibitor of the Hedgehog (Hh) signaling pathway . oup.comresearchgate.net It disrupts the binding of the transcription factor GLI1 to its DNA binding domain, thereby inhibiting the expression of Hh target genes like PTCH and BCL2. researchgate.netebi.ac.uk Aberrant Hh signaling is a known driver in several types of cancer. researchgate.net

| Mechanism of Action | Pathway/Target | Observed Effect | References |

| EMT Inhibition | E-cadherin | Suppresses the TPA-induced decrease in E-cadherin content. | oup.comjst.go.jp |

| Anti-inflammatory | NF-κB | Blocks TNF-α-induced activation of the NF-κB transcription factor. | tci-thaijo.org |

| Hedgehog Signaling Inhibition | GLI1-DNA Complex | Disrupts the binding of GLI1 to its DNA binding domain, inhibiting transcription. | researchgate.netebi.ac.uk |

Further research is necessary to fully map these interactions, identify direct binding partners, and understand the downstream consequences of these modulations. The dopaminergic effects observed in broader extracts containing this compound also suggest that its mechanism of action may not be fully understood. thieme-connect.comthieme-connect.com

Exploration of Additional Biological Activities and Novel Molecular Targets

Beyond its established activities, this compound is part of a class of compounds from Vitex species known for a wide range of pharmacological effects, suggesting that this compound itself may possess a broader bioactivity profile than is currently known. mdpi.comnih.gov

Initial research has confirmed several key activities:

Anti-inflammatory effects : Linked to its inhibition of the NF-κB pathway and suppression of nitric oxide production. oup.comtci-thaijo.org

Anticancer properties : Demonstrated through its inhibition of the Hedgehog signaling pathway, induction of apoptosis, and cytotoxicity against various cancer cell lines, including HeLa cells. researchgate.netebi.ac.ukmdpi.com

Dopaminergic activity : Diterpenes from Vitex agnus-castus, including this compound, are considered active principles that show affinity for dopamine (B1211576) D2 receptors, which may explain the traditional use of the plant for certain hormonal disorders. thieme-connect.comresearchgate.net

The potential for other activities, such as antioxidant or antimicrobial effects, which are common in flavonoids and terpenoids from the Vitex genus, remains an open area for investigation. nih.govmdpi.com A cell morphology-based assay used to identify this compound proved sensitive enough to detect minor compounds, suggesting its utility in future screening for novel natural products that inhibit the loss of epithelial adherens junctions. jst.go.jp

| Biological Activity | Description | References |

| Anti-inflammatory | Suppresses lipopolysaccharide-induced nitric oxide production and inhibits NF-κB signaling. | oup.comtci-thaijo.org |

| Anticancer | Inhibits the Hedgehog signaling pathway and shows cytotoxicity against cancer cell lines. | researchgate.netmdpi.com |

| EMT Inhibition | Inhibits the phorbol ester-induced decrease in E-cadherin levels in endometrial cells. | oup.comjst.go.jp |

| Dopaminergic | Considered an active principle with affinity for dopamine D-2 receptors. | thieme-connect.comresearchgate.net |

| Antioxidant | Extracts of Vitex species containing this compound show antioxidant properties. | nih.govmdpi.com |

Advancements in Synthetic Methodologies for Enhanced Availability

A major hurdle in the study of this compound is its limited availability from natural sources. oup.com The total synthesis of Vitetrifolins has not yet been achieved, primarily due to the difficulty in the stereoselective construction of its core 8-epi-halim-5(10)-ene skeleton. oup.com

To overcome this, researchers have begun to develop synthetic routes for simplified analogues. A notable advancement is the reported six-step synthesis of a this compound analog. oup.com This process starts from the commercially available compound 2-methyl-1-tetralone (B119441) and involves several key reactions:

Aldol Condensation : To form the bicyclic core.

Acetylation : To introduce acetyl groups.

Oxidation and Cyclization : A tandem process to establish the halimane skeleton.

Rational Design and Synthesis of Novel Analogues with Optimized Properties

The development of synthetic analogues is not only a strategy to increase supply but also an opportunity to optimize the compound's properties. Through rational design, new molecules can be created with improved potency, selectivity, or metabolic stability.

One such strategy involved a tetralone-based structural simplification. oup.com In this approach, the A-ring of the natural this compound was replaced with a benzene (B151609) ring to enhance synthetic accessibility. oup.com Researchers hypothesized that the acetyl groups on the natural compound contributed to its molecular hydrophobicity and cell permeability, which is why it was identified as an EMT inhibitor among other Vitetrifolins. oup.com The synthesized analog, which lacked these acetoxy groups but retained the core structure, successfully suppressed the phorbol ester–induced EMT, similar to the natural compound. oup.com

This result validates the structural simplification strategy and opens the door for further modifications. Future work could involve creating a library of analogues by altering various functional groups to probe their importance for biological activity, potentially leading to the discovery of compounds with superior therapeutic profiles. The design of small molecules that can simultaneously target multiple pathways, such as the Hedgehog and Wnt signaling pathways, represents another novel approach in drug design. nih.gov

Addressing Limitations in Current Research

The low abundance of this compound in its natural sources presents a significant bottleneck for research. oup.com Isolation from the fruits or leaves of Vitex species is a laborious, multi-step process involving solvent extraction followed by multiple rounds of column chromatography, including silica (B1680970) gel, Sephadex LH-20, and high-performance liquid chromatography (HPLC). The yields are typically very low; for example, one protocol yielded just 2 mg of this compound from nearly 2 kg of dried Vitex trifolia fruit, while another obtained only 0.37 mg from an extract of Vitex rotundifolia leaves.

The medicinal effects of herbal extracts are often attributed to the synergistic interaction of multiple compounds. jst.go.jp While this compound has demonstrated bioactivity as an isolated compound, its effects could potentially be enhanced when combined with other phytochemicals.

Studies on ethanolic extracts of Vitex species have shown synergistic anticarcinogenic and anti-inflammatory effects. nih.govmdpi.comuitm.edu.my For instance, a synergistic effect was observed with the co-administration of an ethanolic extract of V. agnus-castus fruits and the chemotherapy drug 5-fluorouracil (B62378) in colon cancer cell lines. mdpi.comijprems.com However, research into the synergistic effects of purified this compound with other specific compounds is lacking. Future studies should explore combinations of this compound with other known bioactive molecules from Vitex plants (like casticin (B192668) or vitexin) or with conventional therapeutic agents to identify combinations that may offer improved efficacy. jst.go.jpijprems.com

Q & A

Advanced Research Question

- Synergy calculation : Use the Chou-Talalay method (Combination Index, CI) with CompuSyn software.

- Data normalization : Relative to monotherapy controls.

- Replicates : ≥3 independent experiments to assess variability.

- Visualization : Isobolograms or 3D surface plots. Report confidence intervals and p-values via ANOVA with post-hoc tests .

How can researchers ensure reproducibility in isolation protocols for this compound from natural sources?

Basic Research Question

- Plant material standardization : Use vouchered specimens (herbarium-deposited) harvested in the same season/location.

- Extraction : Sequential solvent extraction (hexane → EtOAc → MeOH) under nitrogen to prevent oxidation.

- Chromatography : Column chromatography with resin (e.g., Sephadex LH-20) and monitored by TLC.

- Batch documentation : Record solvent ratios, temperature, and drying times. Purity must be ≥95% for biological testing .

What in silico tools are effective for predicting this compound’s ADMET properties?

Advanced Research Question

- Software : SwissADME, pkCSM, or ProTox-II for absorption, toxicity, and metabolic stability.

- Parameters : LogP (lipophilicity), topological polar surface area (TPSA), and CYP450 inhibition.

- Validation : Compare predictions with in vitro Caco-2 permeability or microsomal stability assays.

- Limitations : Highlight discrepancies between predicted and empirical data in publications .

How to address batch-to-batch variability in this compound’s bioactivity during large-scale isolation?

Advanced Research Question

- Quality control : Implement LC-MS/MS fingerprinting for each batch.

- Stability studies : Assess degradation under light, heat, or humidity via accelerated stability testing (ICH guidelines).

- Bioactivity normalization : Adjust dosing based on purity (% w/w) and report bioactivity per µg of pure compound .

What ethical considerations apply to in vivo studies evaluating this compound’s toxicity?

Advanced Research Question

- Animal models : Follow ARRIVE guidelines for sample size, randomization, and blinding.

- Endpoint criteria : Predefine humane endpoints (e.g., tumor size, weight loss ≥20%).

- Regulatory compliance : Obtain IACUC approval and document protocols (e.g., OECD Test No. 423 for acute toxicity).

- Data reporting : Include mortality, histopathology, and organ weight data in supplements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.